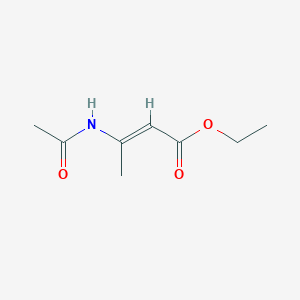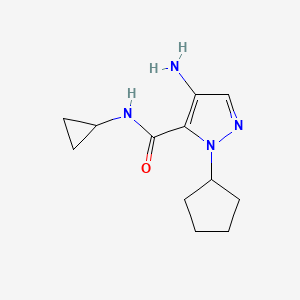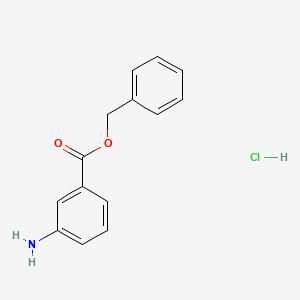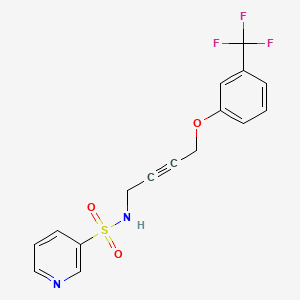
(E)-Ethyl 3-acetamidobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-Ethyl 3-acetamidobut-2-enoate” is an organic compound with the formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (2E)-3-(acetylamino)-2-butenoate . The InChI code is 1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ .Physical And Chemical Properties Analysis
“(E)-Ethyl 3-acetamidobut-2-enoate” is a solid at room temperature . It has a density of 1.047 . The compound should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
1. Synthesis of Trifluoromethylpyrrolidines
(E)-Ethyl 3-acetamidobut-2-enoate has been utilized in the synthesis of substituted trifluoromethylpyrrolidines, a class of compounds with potential applications in medicinal chemistry. This process involves regio- and stereospecific cycloaddition with metallo-azomethine ylides, resulting in excellent yields (Bonnet-Delpon, Chennoufi, & Rock, 2010).
2. Hydrogenation to Ethyl 2-Hydroxy-4-arylbutyrate
The compound is a precursor in the hydrogenation process yielding ethyl 2-hydroxy-4-arylbutyrate. This sequential hydrogenation of CO and CC bonds is sensitive to reaction temperature, leading to compounds useful in organic synthesis (Meng, Zhu, & Zhang, 2008).
3. Synthesis of Fluorinated Compounds
It plays a role in the synthesis of fluorinated compounds like 3-fluorofuran-2(5H)-ones. This involves photoisomerisation and cyclisation processes, essential in developing novel fluorinated building blocks with potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2007).
4. Biohydrogenation Studies
(E)-Ethyl 3-acetamidobut-2-enoate is used in biohydrogenation studies with Saccharomyces cerevisiae (baker's yeast), providing insights into stereochemical aspects of reactions and preparation of chiral synthons (Ferraboschi et al., 1987).
5. Synthesis of Sialic Acid Derivatives
The compound aids in synthesizing sialic acid derivatives, offering a general route to 4-substituted sialic acids, which are significant in biological systems (Hemeon & Bennet, 2008).
6. Enantioselective Synthesis
It is used in the enantioselective synthesis of specific compounds, like in the deracemisation of alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates, highlighting its significance in asymmetric synthesis (Vaijayanthi & Chadha, 2007).
7. Benzylation in Organic Synthesis
The compound reacts with benzylic alcohols under mild conditions, facilitating the synthesis of 2-benzylated products in organic chemistry (Kischel et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (E)-3-acetamidobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWGWPKGHGLOY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-acetamidobut-2-enoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)





![N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide](/img/structure/B2466570.png)
![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)


![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid](/img/structure/B2466578.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)
